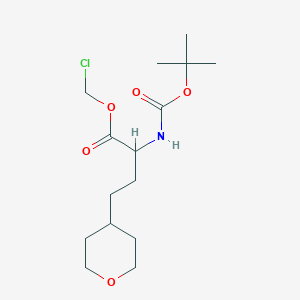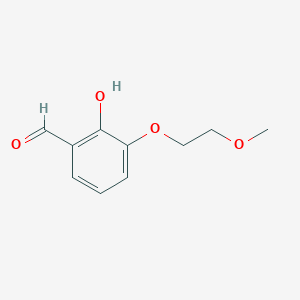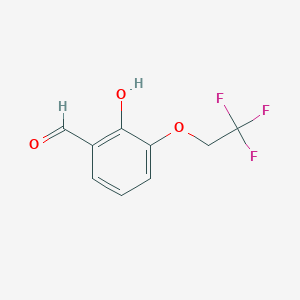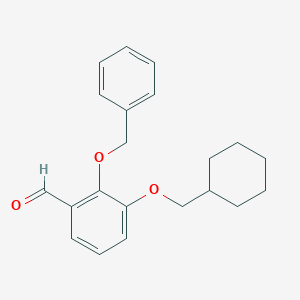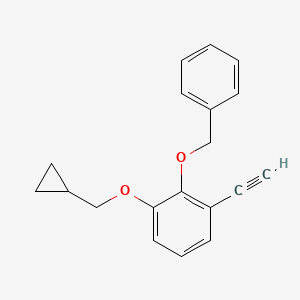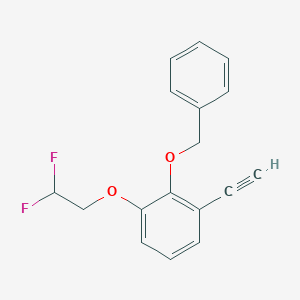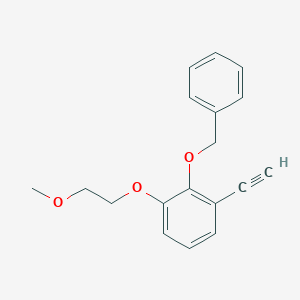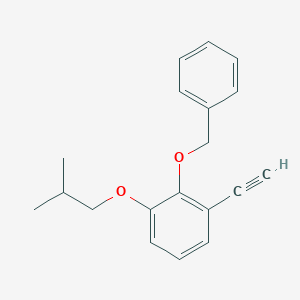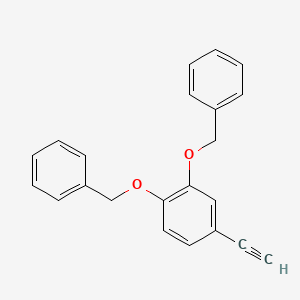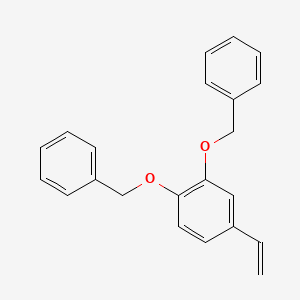
3,4-Bis(benzyloxy)styrene
Overview
Description
3,4-Bis(benzyloxy)styrene: is an organic compound with the molecular formula C22H20O2 It is characterized by the presence of two benzyloxy groups attached to the 3 and 4 positions of a styrene molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(benzyloxy)styrene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dihydroxybenzaldehyde.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by converting them into benzyloxy groups using benzyl bromide in the presence of a base such as potassium carbonate.
Formation of Styrene: The protected benzaldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the styrene derivative.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(benzyloxy)styrene can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The styrene moiety can be reduced to form the corresponding ethylbenzene derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used.
Major Products:
Oxidation: Formation of 3,4-bis(benzyloxy)benzaldehyde or 3,4-bis(benzyloxy)benzoic acid.
Reduction: Formation of 3,4-bis(benzyloxy)ethylbenzene.
Substitution: Formation of 3,4-bis(benzyloxy)nitrobenzene or 3,4-bis(benzyloxy)bromobenzene.
Scientific Research Applications
Chemistry: 3,4-Bis(benzyloxy)styrene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, it can be used as a precursor for the synthesis of bioactive compounds that may have potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(benzyloxy)styrene depends on the specific reactions it undergoes. For example:
Oxidation: The benzyloxy groups are oxidized through the transfer of oxygen atoms from the oxidizing agent to the substrate.
Reduction: The styrene moiety is reduced by the addition of hydrogen atoms, typically facilitated by a catalyst.
Substitution: Electrophilic substitution involves the attack of an electrophile on the aromatic ring, leading to the replacement of a hydrogen atom with the electrophile.
Comparison with Similar Compounds
3,4-Dibenzyloxy-trans-β-nitrostyrene: This compound has a similar structure but contains a nitro group instead of a styrene moiety.
3,4-Bis(benzyloxy)benzaldehyde: This compound has an aldehyde group instead of a styrene moiety.
3,4-Bis(benzyloxy)benzoic acid: This compound has a carboxylic acid group instead of a styrene moiety.
Properties
IUPAC Name |
4-ethenyl-1,2-bis(phenylmethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-2-18-13-14-21(23-16-19-9-5-3-6-10-19)22(15-18)24-17-20-11-7-4-8-12-20/h2-15H,1,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIBQUNZQUOOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


